molecular formula C13H16N2O3 B8443715 2-Ethyl-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

2-Ethyl-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8443715
M. Wt: 248.28 g/mol
InChI Key: QLLYNOKSNUQSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399481B2

Procedure details

To a stirred de-gassed solution of 2-bromo-N-ethyl-N-(2-methyl-allyl)-5-nitro-benzamide (150 mg, 0.46 mmol), tetra-ethylammonium chloride (84 mg, 0.46 mmol), sodium formate (34 mg, 0.50 mmol) and sodium acetate (82 mg, 1.01 mmol) in anhydrous DMF (10 ml) was added palladium(II) acetate (10 mg, 0.046 mmol) and the reaction stirred at 70° C. for 15 hrs. The reaction was cooled to room temperature and filtered through a pad of celite. The solvent was evaporated in vacuo and the resulting residue purified by flash column chromatography (20% ethyl acetate in dichloromethane) to afford the title compound as a yellow solid (110 mg, 96%). HPLC retention time 4.21 min. Mass spectrum (ES+) m/z 249 (M+H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:3]=1[C:4]([N:6]([CH2:11][CH3:12])[CH2:7][C:8]([CH3:10])=[CH2:9])=[O:5].C([O-])=O.[Na+].C([O-])(=O)C.[Na+]>[Cl-].C([N+](CC)(CC)CC)C.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:11]([N:6]1[CH2:7][C:8]([CH3:10])([CH3:9])[C:2]2[C:3](=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)[C:4]1=[O:5])[CH3:12] |f:1.2,3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=C(C(=O)N(CC(=C)C)CC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
34 mg
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
82 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
84 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 70° C. for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by flash column chromatography (20% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)N1C(C2=CC(=CC=C2C(C1)(C)C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.